2-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)isothiazolidine 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

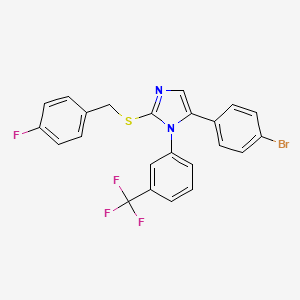

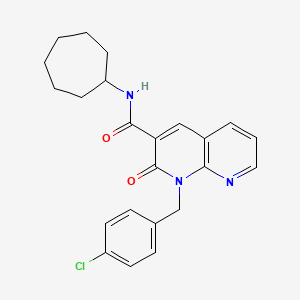

The compound “2-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)isothiazolidine 1,1-dioxide” is a complex organic molecule. It contains a carbazole moiety, which is a tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring . The molecule also contains an isothiazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The term “1,1-dioxide” suggests the presence of two oxygen atoms, likely in the form of sulfonyl groups attached to the isothiazolidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures. The carbazole and isothiazolidine rings would likely contribute to the rigidity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple ring structures could increase its rigidity and potentially its melting point . The presence of polar groups (like the sulfonyl groups) could influence its solubility in different solvents .Applications De Recherche Scientifique

Novel Antiarthritic Agents

The compound "2-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)isothiazolidine 1,1-dioxide" shares structural similarities with a class of compounds known as 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) derivatives. These derivatives have shown potent inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), as well as on the production of interleukin-1 in vitro. They are effective in several animal arthritic models without ulcerogenic activities, marking them as potential antiarthritic drug candidates. A specific compound, (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide (S-2474), was highlighted for clinical trials due to its promising antiarthritic properties (Inagaki et al., 2000).

Cyclofunctionalization

Another relevant application of compounds related to "this compound" involves the cyclofunctionalization process. O-alkenyl hydroxylamines, under certain conditions, form isooxazolidines, a process pivotal for synthesizing cyclic compounds. This reaction demonstrates the utility of these compounds in constructing complex molecular architectures, which is fundamental in the development of new pharmaceuticals and materials (Bates & Sa-Ei, 2002).

Antifungal and Antibacterial Agents

The synthesis of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules has been explored for their antifungal and antibacterial properties. These compounds, including structures similar to "this compound", have shown significant activity against various pathogenic strains, positioning them as promising candidates for the development of new antifungal and antibacterial drugs. The potency of these molecules against fungal tests compared to standard drugs like fluconazole and clotrimazole highlights their potential as lead compounds for future investigations (Rad et al., 2016).

Heterocyclic Compound Synthesis

Compounds related to "this compound" have been utilized in the synthesis of a broad spectrum of heterocyclic compounds, showcasing their versatility as building blocks in organic chemistry. These applications span across the creation of cyclic thiocarbamates, cyclic isoureas, cyclic isothioureas, nucleosides, and spironucleosides, illustrating the compound's utility in generating molecules of synthetic and pharmaceutical interest (Fernández-Bolaños & López, 2006).

Diverse Oxygenations Catalyzed by Carbazole Dioxygenase

Carbazole 1,9a-dioxygenase (CARDO), an enzyme that catalyzes the dioxygenation of carbazole, has been shown to perform diverse oxygenations on similar structures. This includes angular dioxygenation, cis dihydroxylation, and monooxygenation of polycyclic aromatic hydrocarbons and heteroatoms. The capability of CARDO to transform compounds structurally related to "this compound" into various oxidized products underlines the enzyme's potential in bioremediation and the biotransformation of environmental pollutants (Nojiri et al., 1999).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-carbazol-9-yl-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-14(12-19-10-5-11-24(19,22)23)13-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-4,6-9,14,21H,5,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUAONWROSSDRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2871450.png)

![N-(2,3-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2871451.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione](/img/structure/B2871461.png)

![3-Benzyl-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2871462.png)

![(E)-methyl 2-(2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2871467.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2871469.png)

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2871472.png)